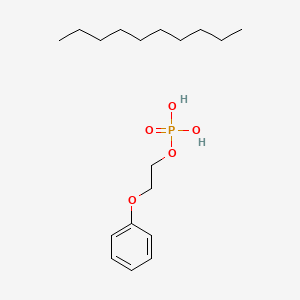
Decane;2-phenoxyethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane;2-phenoxyethyl dihydrogen phosphate is a chemical compound with the molecular formula C8H11O5P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a decane backbone and a 2-phenoxyethyl dihydrogen phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decane;2-phenoxyethyl dihydrogen phosphate typically involves the reaction of 2-phenoxyethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}8\text{H}{10}\text{O}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{C}8\text{H}{11}\text{O}_5\text{P} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Decane;2-phenoxyethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The phenoxyethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid, while reduction could produce phenoxyethanol.
Scientific Research Applications
Decane;2-phenoxyethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Decane;2-phenoxyethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The phenoxyethyl group may interact with cellular membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A related compound with similar chemical properties but lacking the phosphate group.
Phenoxyacetic acid: Another related compound that can be formed through the oxidation of Decane;2-phenoxyethyl dihydrogen phosphate.
Uniqueness
This compound is unique due to its combination of a decane backbone and a 2-phenoxyethyl dihydrogen phosphate group. This structure imparts specific chemical and physical properties that make it suitable for a variety of applications.
Properties
Molecular Formula |
C18H33O5P |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
decane;2-phenoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H22.C8H11O5P/c1-3-5-7-9-10-8-6-4-2;9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h3-10H2,1-2H3;1-5H,6-7H2,(H2,9,10,11) |
InChI Key |
SPHCJAFILKWYOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC.C1=CC=C(C=C1)OCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















